TAK-683
Overview
Description
TAK-683 is a synthetic nonapeptide analog of metastin, which is a naturally occurring peptide derived from human placental tissuesThis compound has shown significant potential in regulating reproductive functions and hormone-related diseases, particularly in the context of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-683 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TAK-683 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation processes, restoring the original peptide structure.
Substitution: Amino acid residues within this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acid residues .
Scientific Research Applications
TAK-683 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive functions and hormone secretion.
Medicine: Explored as a potential therapeutic agent for hormone-dependent diseases such as prostate cancer. .
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
TAK-683 exerts its effects by binding to the KISS1 receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of gonadotropin-releasing hormone from the hypothalamus. This, in turn, stimulates the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, ultimately regulating reproductive functions and hormone levels .
Comparison with Similar Compounds
Similar Compounds
TAK-448: Another nonapeptide analog of metastin with similar agonistic activity towards the KISS1 receptor.
Kisspeptin-10: A shorter peptide with similar biological activity but different pharmacokinetic properties.
Uniqueness of TAK-683
This compound is unique due to its improved metabolic stability and potent agonistic activity towards the KISS1 receptor. It has shown greater efficacy in reducing plasma testosterone levels and suppressing reproductive functions compared to other similar compounds .
Biological Activity
TAK-683 is an investigational analog of kisspeptin (also known as metastin), primarily developed for its potential applications in reproductive health and endocrinology. It acts as a potent agonist for the KISS1 receptor (KISS1R) and has been shown to influence the secretion of luteinizing hormone (LH) and other reproductive hormones. This article explores the biological activity of this compound, focusing on its effects on hormone secretion, metabolic stability, and potential therapeutic implications.
This compound functions by activating the KISS1R, which plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. The activation of this receptor stimulates the release of gonadotropin-releasing hormone (GnRH), subsequently leading to increased LH secretion. However, chronic administration of this compound has been shown to lead to a paradoxical suppression of pulsatile LH secretion, indicating a complex regulatory mechanism at play.
Hormonal Effects
A series of studies have documented the effects of this compound on LH secretion:
- Chronic Administration Studies : In ovariectomized goats, chronic subcutaneous administration of this compound led to a significant suppression of pulsatile LH secretion over five days. The mean frequency and amplitude of LH pulses were notably reduced compared to control groups .
- Impact on GnRH Secretion : Despite the suppression of LH, GnRH immunostaining patterns and pituitary responses to exogenous GnRH remained largely unaffected, suggesting that this compound specifically targets the downstream signaling pathways involved in LH release rather than GnRH production itself .
Comparative Studies
A comparative analysis involving different animal models has highlighted the effects of this compound across species:
Case Study 1: Ovariectomized Goats
In a controlled study involving ovariectomized goats, researchers implanted osmotic pumps to deliver this compound continuously. Over five days, significant reductions in LH pulse frequency were observed. Notably, while MUA volleys (indicative of GnRH pulse generator activity) remained unchanged, LH secretion was markedly suppressed, underscoring the selective action of this compound on downstream hormonal pathways .
Case Study 2: Human Trials
A double-blind, randomized placebo-controlled trial assessed the safety and hormonal effects of this compound in human subjects. Results indicated that continuous administration led to testosterone suppression below castration levels, confirming its potential use in conditions requiring androgen modulation .
Metabolic Stability
This compound exhibits improved metabolic stability compared to other kisspeptin analogs, making it a promising candidate for therapeutic applications. Its high potency (IC50 = 170 pM) allows for effective receptor activation at low doses, reducing potential side effects associated with higher doses .
Properties
CAS No. |
872719-49-8 |
---|---|
Molecular Formula |
C64H83N17O13 |
Molecular Weight |
1298.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C64H83N17O13/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94)/t35-,46+,47+,48+,49-,50+,51-,52+,54+/m1/s1 |
InChI Key |
BDPDXFSIFWZPCE-PHOVXGMNSA-N |
SMILES |
O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@@H](CC4=CNC5=C4C=CC=C5)NC([C@@H](CC6=CC=C(O)C=C6)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAK-683, TAK 683, TAK683 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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